N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group linked to a 2-fluorophenylamine moiety. This article compares these analogs, focusing on structural modifications, functional activities, and applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-7-5-4-6-13(14)16/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDOUDVYCYWRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can induce hydrolysis of the sulfonamide group.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide would yield a methoxy-substituted derivative.
Hydrolysis: Hydrolysis typically results in the formation of the corresponding sulfonic acid and aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows it to target specific enzymes or receptors effectively. For instance, it has been investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways where it can disrupt enzyme activity by binding to active sites .
Case Study: Enzyme Inhibition
In a study focused on its role as an enzyme inhibitor, the compound demonstrated significant inhibition of specific targets involved in metabolic disorders. The binding affinity was enhanced due to the presence of the fluorine atom, which stabilizes the interaction with the enzyme's active site.
Biological Studies
Biochemical Assays
The compound is utilized as a probe in biochemical assays for studying enzyme activity and protein interactions. Its ability to alter protein conformation makes it valuable for understanding biological mechanisms at the molecular level.
Case Study: Protein-Protein Interactions
Research has shown that this compound can effectively disrupt protein-protein interactions (PPIs), particularly between the Nrf2 transcription factor and its inhibitor Keap1. This disruption is significant in therapeutic strategies aimed at diseases involving oxidative stress .
Materials Science
Development of Novel Materials
In materials science, this compound is explored for creating materials with specific electronic or optical properties. Its unique chemical structure contributes to enhanced thermal stability and resistance to degradation, making it suitable for various industrial applications.
Industrial Applications
Synthesis of Specialty Chemicals
this compound is employed in the synthesis of specialty chemicals and intermediates used in various industrial processes. Its versatility allows for modifications that lead to the production of tailored compounds for specific applications.
Data Table: Comparative Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Effective inhibitor with enhanced binding affinity |
| Biological Studies | Biochemical Assays | Disrupts protein-protein interactions |
| Materials Science | Development of Novel Materials | Improved thermal stability and degradation resistance |
| Industrial Applications | Synthesis of Specialty Chemicals | Versatile building block for tailored chemical production |
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide exerts its effects depends on its application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Protein Interaction: It can interact with proteins, altering their conformation and function, which is useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Aryl Derivatives
- N-(4-fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide (): Structure: Fluorine at the para-position of a benzyl group. Properties: Molecular formula C₁₆H₁₈FNO₂S; SMILES and InChI data confirm the sulfonamide linkage and fluorobenzyl substitution. No direct biological data reported, but fluorinated groups often enhance metabolic stability and bioavailability in pharmaceuticals .
N-(3-trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS) ():
- Structure : Meta-trifluoromethylphenyl group.
- Activity : Potent phospholipase C (PLC) activator, inducing robust brain-derived neurotrophic factor (BDNF) release in oligodendrocytes and astrocytes. Mechanism involves metabotropic glutamate receptor pathways .
- Applications : Tool compound for studying PLC-dependent signaling in neurological research.
Heterocyclic Substituted Derivatives
- N-(8-hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS) (): Structure: 8-hydroxyquinoline moiety linked via sulfonamide. Activity: Exhibits antimicrobial and antimalarial properties. Forms octahedral complexes with transition metals (Cu(II), Fe(II), Ni(II)), enhancing bioactivity. DNA intercalation observed in binding studies . Synthesis: Reacts 2,4,6-trimethylbenzenesulfonyl chloride with 5-amino-8-hydroxyquinoline in pyridine .
- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Structure: Bromo-morpholinylpyrimidine and methoxyphenyl substituents. Properties: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 10.2583 Å, b = 17.4727 Å, c = 14.4375 Å. Bond lengths and angles align with similar sulfonamide structures . Applications: Potential kinase inhibitor scaffold due to pyrimidine and morpholine motifs.
Alkyl and Ether-Functionalized Derivatives
- N-(2,2-dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide (): Structure: Dimethoxyethyl chain. Properties: Molecular formula C₁₃H₂₁NO₄S (mass 287.37 g/mol). Polar ether groups may improve solubility .
- N-(2-aminoethyl)-2,4,6-trimethylbenzenesulfonamide (): Structure: Aminoethyl substituent. Synthesis: Chemoselective alkynylation methods yield derivatives for further functionalization .
Coordination Chemistry Derivatives
Data Table: Key Analogues of 2,4,6-Trimethylbenzenesulfonamides
Research Findings
- Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., -CF₃ in m-3M3FBS) enhance enzymatic interactions (e.g., PLC activation), while heterocycles (e.g., 8-hydroxyquinoline in 8HQTBS) enable metal coordination and DNA binding .
- Crystallographic Trends : Bulky substituents (e.g., bromo-morpholinylpyrimidine) stabilize specific crystal packing, relevant for material design .
- Synthetic Flexibility: Alkyl/ether chains (e.g., dimethoxyethyl) improve solubility, whereas amino groups (e.g., 2-aminoethyl) allow chemoselective modifications .
Biological Activity
N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by the presence of a fluorinated phenyl group and a trimethylbenzenesulfonamide moiety, suggests a range of interactions with biological targets. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A sulfonamide group that is commonly associated with antibacterial properties.
- A fluorinated phenyl group , which may enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that this compound showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These findings suggest that the fluorinated derivative may enhance the antimicrobial potency compared to non-fluorinated analogs .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interfere with specific protein interactions involved in inflammatory responses and microbial resistance mechanisms.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Cytokine Production : By affecting signaling pathways (such as the NF-kB pathway), it reduces the expression of inflammatory mediators .
Case Study 1: Efficacy in Animal Models
A study conducted on murine models of bacterial infection demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls. Histopathological analysis indicated decreased inflammation in treated animals.
Case Study 2: Clinical Relevance
In clinical settings, compounds similar to this compound have been explored for their potential use in treating chronic inflammatory conditions. Patients receiving treatment showed improved outcomes regarding inflammation markers and overall symptom relief .
Q & A
Q. What are the standard synthetic routes for N-(2-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide, and how are intermediates purified?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the sulfonyl chloride intermediate (2,4,6-trimethylbenzenesulfonyl chloride) followed by nucleophilic substitution with 2-fluoroaniline. Key steps include:
- Sulfonylation : Reacting 2-fluoroaniline with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization is used to isolate the product. Purity is confirmed via HPLC or TLC, with yields often optimized by controlling reaction temperature (0°C to room temperature) and stoichiometry .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- NMR Spectroscopy : H and C NMR are critical for confirming the aromatic sulfonamide structure. Key peaks include:
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening often involves:
- Enzyme inhibition assays : Testing against targets like phospholipase C (PLC), where sulfonamides act as activators or inhibitors .
- Cytotoxicity studies : Using cell viability assays (e.g., MTT) to evaluate IC values .
- Binding affinity measurements : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?
- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DCM.
- Data collection : Use a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELX programs (SHELXL/SHELXS) refine the structure, analyzing torsion angles (e.g., gauche orientation of substituents around the S–N bond) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Validation : Confirm absolute stereochemistry using Flack parameters (e.g., 0.00(2) for chiral centers) .
Q. What strategies address contradictions in reported biological activities of structurally similar sulfonamides?
Discrepancies may arise from:
- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) .
- Compound purity : Impurities >95% by HPLC are critical; trace solvents or byproducts (e.g., unreacted sulfonyl chloride) can skew results .
- Orthogonal assays : Cross-validate PLC activation (e.g., calcium flux assays) with molecular docking studies to correlate activity with substituent effects (e.g., fluorine’s electron-withdrawing role) .
Q. How does the fluorine substituent influence the compound’s reactivity and pharmacological profile compared to non-fluorinated analogs?
- Electron effects : Fluorine’s electronegativity enhances sulfonamide acidity (pKa ~9–10), affecting solubility and membrane permeability .
- Bioisosterism : Fluorine may mimic hydroxyl groups in target binding, as seen in PLC activators like m-3M3FBS .
- Metabolic stability : C–F bonds resist oxidative metabolism, improving pharmacokinetics in vivo .
Q. What methodological approaches optimize ligand design using this sulfonamide in coordination chemistry?
- Ligand synthesis : Introduce chelating groups (e.g., pyridyl or carboxylate) to the sulfonamide backbone for metal binding .
- Spectroscopic analysis : Use UV-vis titration (e.g., d-d transitions in Co complexes) to determine binding constants .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred coordination geometries (e.g., tetrahedral vs. octahedral) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on sulfonamide cytotoxicity across studies?
- Cell line variability : Test multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
- Dose-response curves : Ensure linearity in the 0.1–100 µM range and compare Hill slopes for mechanistic insights (e.g., cooperative binding) .
- Counter-screening : Rule out off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
